Cas no 1805591-81-4 (Ethyl 2-bromo-6-cyano-3-formylbenzoate)
Ethyl 2-bromo-6-cyano-3-formylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-6-cyano-3-formylbenzoate
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- Inchi: 1S/C11H8BrNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,6H,2H2,1H3
- InChI Key: PIHCIAIPIJZOLM-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=CC=C(C#N)C=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 322
- XLogP3: 2
- Topological Polar Surface Area: 67.2
Ethyl 2-bromo-6-cyano-3-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018298-1g |
Ethyl 2-bromo-6-cyano-3-formylbenzoate |
1805591-81-4 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-bromo-6-cyano-3-formylbenzoate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethyl 2-bromo-6-cyano-3-formylbenzoate
Research Brief on Ethyl 2-bromo-6-cyano-3-formylbenzoate (CAS: 1805591-81-4): Recent Advances and Applications
Ethyl 2-bromo-6-cyano-3-formylbenzoate (CAS: 1805591-81-4) is a multifunctional aromatic ester that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various heterocyclic scaffolds, which are often found in bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurological disorders. The presence of bromo, cyano, and formyl functional groups on the benzene ring allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Ethyl 2-bromo-6-cyano-3-formylbenzoate as a precursor for the synthesis of indole-based kinase inhibitors. The study demonstrated that the bromo and formyl groups facilitated efficient Pd-catalyzed cross-coupling reactions, enabling the rapid assembly of a library of compounds with potent inhibitory activity against tyrosine kinases. Notably, one derivative exhibited nanomolar IC50 values against EGFR and HER2, highlighting the compound's potential in targeted cancer therapy. The study also emphasized the role of the cyano group in enhancing the metabolic stability of the resulting inhibitors.
Another recent application of Ethyl 2-bromo-6-cyano-3-formylbenzoate was reported in the field of antimicrobial drug development. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of novel quinolone derivatives with broad-spectrum antibacterial activity. The researchers leveraged the reactivity of the formyl group to introduce various amine substituents, yielding compounds with improved potency against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The study also investigated the structure-activity relationships (SAR) of these derivatives, providing valuable insights for future optimization.
Beyond its pharmaceutical applications, Ethyl 2-bromo-6-cyano-3-formylbenzoate has also found use in materials science. A 2023 study in ACS Applied Materials & Interfaces explored its incorporation into conjugated polymers for organic electronic devices. The electron-withdrawing nature of the cyano and formyl groups was found to significantly modulate the optical and electronic properties of the resulting polymers, making them promising candidates for organic photovoltaic cells and light-emitting diodes (OLEDs). This interdisciplinary application underscores the compound's versatility across multiple research domains.
In conclusion, Ethyl 2-bromo-6-cyano-3-formylbenzoate (CAS: 1805591-81-4) continues to be a valuable tool in chemical biology and medicinal chemistry research. Its unique combination of functional groups enables diverse synthetic transformations, facilitating the discovery of novel bioactive compounds and functional materials. Future research directions may include further exploration of its applications in targeted drug delivery systems and the development of more sustainable synthetic protocols for its production. As the field advances, this compound is likely to remain at the forefront of innovation in both pharmaceutical and materials science applications.
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